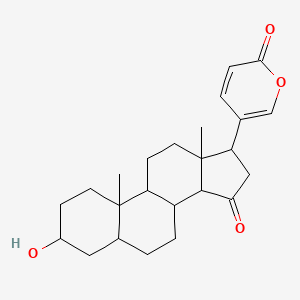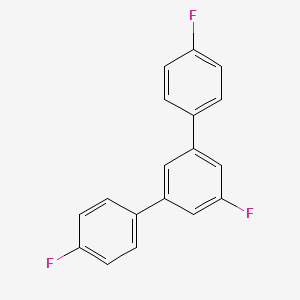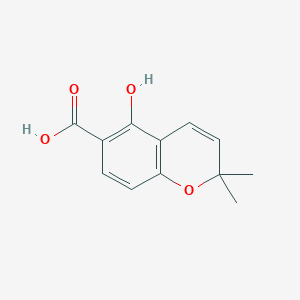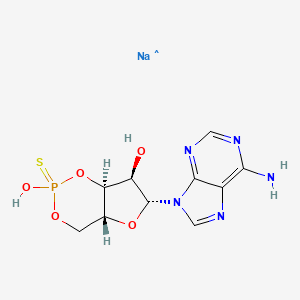
3-(p-Nitrobenzylidene)-2-methylcarbazic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(p-Nitrobenzylidene)-2-methylcarbazic acid ethyl ester is an organic compound with the molecular formula C11H13N3O4 It is characterized by the presence of a nitro group attached to a benzylidene moiety, which is further connected to a carbazic acid ethyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Nitrobenzylidene)-2-methylcarbazic acid ethyl ester typically involves the condensation of p-nitrobenzaldehyde with 2-methylcarbazic acid ethyl ester under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated through crystallization or extraction techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(p-Nitrobenzylidene)-2-methylcarbazic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The benzylidene moiety can be hydrogenated to form the corresponding benzyl derivative.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
3-(p-Nitrobenzylidene)-2-methylcarbazic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-(p-Nitrobenzylidene)-2-methylcarbazic acid ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzylidene moiety can also participate in interactions with proteins and nucleic acids, influencing cellular pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nitrobenzene: Similar in structure but lacks the carbazic acid ester moiety.
Benzylidene derivatives: Compounds with similar benzylidene structures but different substituents.
Carbazic acid esters: Compounds with similar carbazic acid ester structures but different aromatic substituents
Uniqueness
3-(p-Nitrobenzylidene)-2-methylcarbazic acid ethyl ester is unique due to the combination of the nitrobenzylidene and carbazic acid ester moieties. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds.
Propriétés
Numéro CAS |
788-31-8 |
|---|---|
Formule moléculaire |
C11H13N3O4 |
Poids moléculaire |
251.24 g/mol |
Nom IUPAC |
ethyl N-methyl-N-[(E)-(4-nitrophenyl)methylideneamino]carbamate |
InChI |
InChI=1S/C11H13N3O4/c1-3-18-11(15)13(2)12-8-9-4-6-10(7-5-9)14(16)17/h4-8H,3H2,1-2H3/b12-8+ |
Clé InChI |
MFRIQCJGBPLFMT-XYOKQWHBSA-N |
SMILES isomérique |
CCOC(=O)N(C)/N=C/C1=CC=C(C=C1)[N+](=O)[O-] |
SMILES canonique |
CCOC(=O)N(C)N=CC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrido[2,3-b]quinoxaline](/img/structure/B14754064.png)
![(2S)-2-[[(2S,3S)-2-[[(2S,4S,5S)-5-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-hydroxy-7-methyl-2-propan-2-yloctanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B14754069.png)

![2-(5-(Tert-butoxycarbonyl)octahydrofuro[3,4-c]pyridin-3-yl)acetic acid](/img/structure/B14754076.png)
![methyl (2S)-2-phenyl-2-[4-[4-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]phenyl]piperidin-1-yl]acetate](/img/structure/B14754082.png)
![11H-Indeno[2,1-f]quinoline](/img/structure/B14754083.png)





![(4aS,7R,7aR)-tert-butyl7-hydroxyhexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B14754115.png)


